molecular formula C19H22N2O4S B5482395 methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate

methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B5482395
M. Wt: 374.5 g/mol
InChI Key: XYBPTBZKGRLFBV-FOWTUZBSSA-N
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Description

Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound that features a thiazolidine ring, a piperidine moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves a multi-step process:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiosemicarbazone with an α-halo ester in the presence of a base such as sodium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazolidine intermediate with a piperidine derivative, often in the presence of a suitable solvent like dichloromethane.

    Formation of the Benzylidene Group: The final step involves the condensation of the piperidine-thiazolidine intermediate with a benzaldehyde derivative under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions of thiazolidine and piperidine derivatives with biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit enzymes like topoisomerase, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine moiety and exhibit various biological activities.

Uniqueness

Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is unique due to the combination of its structural elements, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

methyl 2-[(5E)-2,4-dioxo-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(18(23)25-2)21-17(22)16(26-19(21)24)12-14-6-8-15(9-7-14)20-10-4-3-5-11-20/h6-9,12-13H,3-5,10-11H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPTBZKGRLFBV-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)N3CCCCC3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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